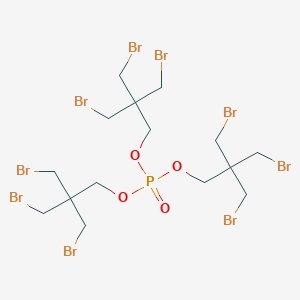

Tris(tribromoneopentyl)phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Br9O4P/c16-1-13(2-17,3-18)10-26-29(25,27-11-14(4-19,5-20)6-21)28-12-15(7-22,8-23)9-24/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYQWBKCXBXPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Br9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058691 | |

| Record name | Tris(tribromoneopentyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1018.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19186-97-1 | |

| Record name | Tris(tribromoneopentyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(tribromoneopentyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(tribromoneopentyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(TRIBROMONEOPENTYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ65AV6GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tris(tribromoneopentyl)phosphate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate, with the CAS Number 19186-97-1, is a halogenated organophosphorus compound primarily utilized as an additive flame retardant.[1][2][3] Its chemical structure, characterized by a high bromine content of approximately 70% and a phosphorus content of about 3%, confers a synergistic flame retardant efficacy.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the established mechanism of action of this compound. Detailed experimental protocols for its synthesis and a general approach for its analysis are presented. Due to its industrial application, information regarding specific biological signaling pathways in the context of drug development is not available; however, its known toxicological profile is discussed based on available data for related compounds.

Chemical Structure and Identification

This compound is systematically known as tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate (B84403).[1][6] The molecule consists of a central phosphate group esterified with three tribromoneopentyl alcohol moieties.

Chemical Structure:

References

- 1. Understanding the Flame Retardant Mechanism of Tris(Tribromoneopentyl) Phosphate - Knowledge [rixingxincai.com]

- 2. A preparation method of Tris(tribromoneopentyl) Phosphate - Knowledge [rixingxincai.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Tris(tribromoneopentyl) phosphate | C15H24Br9O4P | CID 3015044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro biological effects of the flame retardants tris(2,3-dibromopropyl) phosphate and tris(2-chlorethyl)orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why Tris(tribromoneopentyl) Phosphate Is The Trending Alternative To Traditional Flame Retardants - Industry news - News [rixingxincai.com]

Synthesis of Tris(tribromoneopentyl)phosphate: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of Tris(tribromoneopentyl)phosphate (TBNPA), a notable brominated organophosphorus flame retardant. The document outlines the chemical properties, a detailed synthesis protocol, and purification methods based on available literature.

Compound Overview

This compound is a white, crystalline powder utilized as an additive flame retardant. Its high bromine and phosphorus content contributes to its efficacy in various polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19186-97-1 | [1][2] |

| Molecular Formula | C₁₅H₂₄Br₉O₄P | [2] |

| Molecular Weight | 1018.46 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | ≥181 °C | [2] |

| Bromine Content | ≥70% | [2] |

| Phosphorus Content | ≥3% | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as DMF and THF. | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of tribromoneopentyl alcohol with phosphorus oxychloride.[4] The reaction is typically carried out in the presence of a catalyst and an organic solvent.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is derived from patent literature and outlines a general procedure for the laboratory synthesis of this compound.[4] Optimization of specific parameters may be required to achieve desired yield and purity.

Materials:

-

Tribromoneopentyl alcohol

-

Phosphorus oxychloride (POCl₃)

-

Organic solvent (e.g., dichloroethane, chloroform, or benzene)[4]

-

First catalyst (e.g., FeCl₃, AlCl₃, or SnCl₄)[4]

-

Second catalyst (e.g., triethylamine (B128534) or pyridine)[4]

-

Ethanol (B145695) (for precipitation)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Dissolution: In a three-neck round-bottom flask, dissolve tribromoneopentyl alcohol in an appropriate organic solvent (mass ratio of alcohol to solvent between 1:2 and 1:5).[4] Stir the mixture at 30-40 °C for 30-60 minutes until complete dissolution.[4]

-

Reaction:

-

To the stirred solution, add phosphorus oxychloride in a molar ratio of approximately 1:3.5 to tribromoneopentyl alcohol.[4]

-

Add the first catalyst, which can be a Lewis acid such as FeCl₃ or AlCl₃ (1-10% by mass of the tribromoneopentyl alcohol).[4]

-

Slowly add the second catalyst, a tertiary amine like triethylamine or pyridine (B92270) (10-30% by mass of the tribromoneopentyl alcohol), to the reaction mixture at a temperature of 20-30 °C.[4]

-

After the addition is complete, heat the reaction mixture to 70-100 °C and maintain it for 20-24 hours.[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with deionized water, a dilute aqueous solution of sodium bicarbonate, and finally with deionized water.

-

Separate the organic layer using a separatory funnel.

-

Slowly add the organic layer dropwise into ethanol (mass ratio of organic layer to ethanol between 1:2 and 1:5) with stirring to precipitate the product.[4]

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol.

-

Dry the purified this compound in a vacuum oven at 60-80 °C to a constant weight.

-

Table 2: Summary of Reaction Parameters

| Parameter | Preferred Range | Reference |

| Molar Ratio (POCl₃ : TBNPA-OH) | 1 : 2.5 to 1 : 4.5 | [4] |

| Dissolution Temperature | 30-40 °C | [4] |

| Reaction Temperature | 70-100 °C | [4] |

| Reaction Time | 20-24 hours | [4] |

| First Catalyst Loading | 1-10% (by mass of TBNPA-OH) | [4] |

| Second Catalyst Loading | 10-30% (by mass of TBNPA-OH) | [4] |

| Expected Yield | >80% | [4] |

| Expected Purity | >99% | [4] |

Experimental Workflow and Logic

The synthesis and purification process follows a logical sequence of steps to ensure the formation of the desired product with high purity.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Table 3: Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | Consistent with the literature value (≥181 °C) |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the tribromoneopentyl groups. |

| ³¹P NMR | A single peak characteristic of a phosphate (B84403) ester environment. |

| FTIR (cm⁻¹) | Characteristic peaks for P=O, P-O-C, and C-Br bonds. |

Safety Considerations

-

Tribromoneopentyl alcohol and phosphorus oxychloride are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride reacts violently with water; ensure all glassware is dry.

-

Hydrogen chloride gas is evolved during the reaction; proper scrubbing or ventilation is necessary.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

An In-depth Technical Guide to the Physicochemical Properties of Tris(tribromoneopentyl) phosphate (CAS 19186-97-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tribromoneopentyl) phosphate (B84403), identified by the CAS number 19186-97-1, is a brominated organophosphate flame retardant. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its mechanism of action as a flame retardant. The information presented is intended to support research, development, and safety assessment activities.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Tris(tribromoneopentyl) phosphate. Data has been aggregated from multiple sources and, where available, ranges are provided to reflect variations in experimental results.

Table 1: Identification and General Properties

| Property | Value | Reference |

| Chemical Name | Tris(3-bromo-2,2-bis(bromomethyl)propyl) phosphate | [1][2][3] |

| CAS Number | 19186-97-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

| Molecular Formula | C₁₅H₂₄Br₉O₄P | [1][2][3][5][6][8][14][15][17][21] |

| Molecular Weight | 1018.46 g/mol | [2][3][5][8][14][15] |

| Appearance | White to off-white solid/powder | [4][6][13] |

| Odor | Slightly sweet/musty | [10] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Temperature (°C) | Pressure | Reference |

| Melting Point | 172 - 184 °C | N/A | N/A | [4][5][6][7][8][13] |

| Boiling Point | 719.3 ± 60.0 °C (Predicted) | N/A | N/A | [4][7] |

| Density | 2.324 ± 0.06 g/cm³ (Predicted) | N/A | N/A | [4][7] |

| Water Solubility | 15.6 µg/L | 20 | N/A | [4] |

| Solubility in other solvents | Chloroform (Sparingly) | N/A | N/A | [4] |

| LogP (Octanol-Water Partition Coefficient) | 4.87 | 20 | N/A | [4][10] |

| Vapor Pressure | 5.41E-10 mmHg | 25 | N/A | [7] |

| Flash Point | 388.8 °C | N/A | N/A | [7] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized international protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

-

Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed.

-

Apparatus: Common methods include the capillary tube method (in a liquid bath or metal block), Kofler hot bar, melt microscope, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

-

Procedure (Capillary Method):

-

A small amount of the finely powdered, dry substance is packed into a capillary tube.

-

The capillary tube is placed in a heating apparatus with a calibrated thermometer or other temperature sensing device.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt (T_initial) and the temperature at which it is completely molten (T_final) are recorded. The melting range is reported as T_initial - T_final.

-

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Principle: The substance is heated, and the temperature at which it boils is measured. For substances that decompose at or near their boiling point, methods for determining the boiling point at reduced pressures are employed.

-

Apparatus: Methods include ebulliometry, dynamic vapor pressure measurement, distillation methods, and thermal analysis (DSC/DTA).

-

Procedure (Dynamic Method):

-

The substance is placed in a suitable vessel connected to a pressure-regulating system and a temperature-measuring device.

-

The pressure is set to a specific value, and the substance is heated.

-

The temperature at which boiling is observed is recorded.

-

This is repeated at several pressures to establish the vapor pressure curve, from which the normal boiling point (at 101.325 kPa) can be extrapolated.

-

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically after achieving equilibrium.

-

Apparatus: Two primary methods are the flask method and the column elution method. The choice depends on the expected solubility.

-

Procedure (Flask Method for low solubility):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical technique (e.g., chromatography).

-

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The partition coefficient (P_ow) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of n-octanol and water. It is a measure of a substance's lipophilicity.

-

Principle: The test substance is dissolved in a mixture of n-octanol and water, and the concentration in each phase is measured after equilibrium has been reached.

-

Apparatus: The shake-flask method (OECD 107), HPLC method (OECD 117), or slow-stirring method (OECD 123) can be used.

-

Procedure (Shake-Flask Method):

-

A solution of the test substance in either n-octanol or water is prepared.

-

This solution is placed in a vessel with a known volume of the other solvent.

-

The vessel is shaken at a constant temperature until equilibrium is established.

-

The phases are separated by centrifugation.

-

The concentration of the substance in both the n-octanol and water phases is determined analytically.

-

The P_ow is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as its base-10 logarithm (LogP).

-

Visualizations

Flame Retardant Mechanism of Action

Tris(tribromoneopentyl) phosphate functions as a flame retardant through a synergistic mechanism involving both gas-phase and condensed-phase actions. The bromine component is active in the gas phase, while the phosphorus component acts in the condensed phase.

Caption: Mechanism of action of Tris(tribromoneopentyl) phosphate.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a chemical substance.

Caption: Workflow for physicochemical characterization.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. oecd.org [oecd.org]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Understanding the Flame Retardant Mechanism of Tris(Tribromoneopentyl) Phosphate - Knowledge [rixingxincai.com]

- 5. laboratuar.com [laboratuar.com]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. Why Tris(tribromoneopentyl) Phosphate Is The Trending Alternative To Traditional Flame Retardants - Industry news - News [rixingxincai.com]

- 9. laboratuar.com [laboratuar.com]

- 10. filab.fr [filab.fr]

- 11. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. Mode of action | FLAMERETARDANTS-ONLINE [flameretardants-online.com]

- 19. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]

- 20. govinfo.gov [govinfo.gov]

- 21. downloads.regulations.gov [downloads.regulations.gov]

The Dual-Action Flame Retardancy of Tris(tribromoneopentyl)phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA) is a highly effective brominated flame retardant that leverages a synergistic bromine-phosphorus mechanism to impart fire resistance to a variety of polymers, most notably polypropylene (B1209903) (PP). This technical guide provides a comprehensive overview of the core mechanism of action of TBNPA, detailing its contributions in both the gas and condensed phases of a fire. The document summarizes key quantitative data on its flame retardant efficacy, provides detailed experimental protocols for the analytical techniques used to evaluate its performance, and includes visualizations of the chemical pathways and experimental workflows.

Introduction

The inherent flammability of many polymeric materials necessitates the incorporation of flame retardants to meet stringent fire safety standards in applications ranging from electronics and construction to automotive interiors.[1] this compound (TBNPA), a halogenated organophosphorus compound, has emerged as a significant additive flame retardant due to its high efficiency and excellent compatibility with various polymers, particularly polypropylene (PP).[1][2] TBNPA is a white, crystalline powder with a high melting point, which allows for easy processing and reduces the issue of "blooming" often seen with other additive flame retardants.[2] Its chemical structure, featuring approximately 70% bromine and 3% phosphorus by weight, is key to its dual-action flame retardant mechanism.[2][3]

Chemical Structure of this compound

The chemical structure of TBNPA, tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate (B84403), is fundamental to its function. The molecule consists of a central phosphate core to which three tribromoneopentyl groups are attached via ester linkages.

-

Chemical Formula: C₁₅H₂₄Br₉O₄P

-

Molecular Weight: 1018.46 g/mol

-

CAS Number: 19186-97-1

The neopentyl groups provide steric hindrance, which contributes to the thermal stability of the molecule.[3] The high bromine content is the primary source of the gas-phase flame retardant activity, while the phosphate group is responsible for the condensed-phase mechanism.[1][3]

Core Mechanism of Action: A Dual Approach

TBNPA operates through a synergistic mechanism that targets two critical stages of the combustion process: the gas phase (the flame itself) and the condensed phase (the polymer). This dual approach is highly effective in interrupting the self-sustaining cycle of a fire.

Gas Phase Mechanism: Radical Quenching

During combustion, the polymer undergoes thermal decomposition, releasing flammable volatile compounds. In the gas phase, these volatiles react with oxygen in a series of highly exothermic radical chain reactions, which propagate the flame. The key reactive species in this process are hydroxyl (•OH) and hydrogen (•H) radicals.[3]

The high bromine content of TBNPA is crucial for its gas-phase activity. Upon heating, TBNPA decomposes and releases bromine-containing species, primarily hydrogen bromide (HBr) and bromine radicals (Br•).[3] These species act as radical scavengers, interfering with the combustion chain reactions through a series of quenching reactions:[3][4]

-

H• + HBr → H₂ + Br•

-

•OH + HBr → H₂O + Br•

-

Br• + H• → HBr

This catalytic cycle effectively removes the highly reactive H• and •OH radicals from the flame, replacing them with the less reactive Br• radical.[4] This "flame poisoning" effect slows down the combustion process, reduces the heat generated, and can ultimately extinguish the flame.[5]

Condensed Phase Mechanism: Char Formation

Simultaneously, in the condensed phase, the phosphorus component of TBNPA plays a critical role. As the polymer heats up, the phosphate ester bonds in TBNPA can break, leading to the formation of phosphoric acid and polyphosphoric acid.[3][6] These acidic species act as catalysts for the dehydration of the polymer backbone.[6]

This catalytic dehydration promotes the cross-linking and cyclization of the polymer chains, leading to the formation of a stable, insulating layer of carbonaceous char on the surface of the material.[1][6] This char layer serves multiple protective functions:

-

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition.[1]

-

Mass Transfer Barrier: It impedes the release of flammable volatile gases that fuel the flame.[1]

-

Oxygen Barrier: It limits the access of oxygen to the polymer surface, further inhibiting combustion.[1]

The synergistic action of bromine in the gas phase and phosphorus in the condensed phase makes TBNPA a highly efficient flame retardant.

Quantitative Data on Flame Retardant Performance

The effectiveness of TBNPA as a flame retardant is quantified through various standard testing methods. The following tables summarize typical performance data for polypropylene (PP) containing TBNPA.

| Material | TBNPA Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Classification | Reference |

| Pure PP | 0 | ~18-20 | Not Rated | [1] |

| PP + TBNPA | Not Specified | Increased | V-2 | [7][8][9] |

| PP + TBNPA | Not Specified | Increased | V-0 | [1] |

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Polypropylene with TBNPA.

| Material | TBNPA Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Reference |

| Pure PP | 0 | ~1700-1900 | ~110-130 | <1 | [10] |

| PP + TBNPA | Not Specified | Reduced | Reduced | Increased | [1] |

Table 2: Cone Calorimetry and Thermogravimetric Analysis Data for Polypropylene with TBNPA.

Experimental Protocols

The evaluation of TBNPA's flame retardant properties involves several key analytical techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the material and to quantify the char yield.

-

Methodology: A small sample (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The percentage of the initial mass remaining at the end of the experiment is the char yield.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and decomposition.

-

Methodology: A small sample and a reference pan are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This provides information on the temperatures at which endothermic (heat-absorbing) and exothermic (heat-releasing) processes occur.

Cone Calorimetry

-

Objective: To measure the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production of a material under fire-like conditions.

-

Methodology: A flat sample (typically 100 mm x 100 mm) is exposed to a controlled level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion gases are collected and analyzed. The rate of heat release is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.

UL-94 Vertical Burn Test

-

Objective: To classify the flammability of a plastic material based on its response to a small open flame.

-

Methodology: A rectangular bar of the material is held vertically and exposed to a flame at its lower end for two 10-second applications. The duration of flaming and glowing after the flame is removed, and whether flaming drips ignite a cotton pad placed below the sample, are observed. Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[6]

Visualizations

Logical and Signaling Pathways

Caption: Dual-action flame retardant mechanism of TBNPA.

Caption: A generalized experimental workflow for evaluating TBNPA's performance.

Conclusion

This compound is a highly effective flame retardant that operates through a sophisticated dual mechanism. In the gas phase, the release of bromine species effectively quenches the radical chain reactions of combustion. In the condensed phase, the phosphorus moiety promotes the formation of a protective char layer that insulates the polymer and hinders the release of flammable volatiles. This synergistic action results in a significant reduction in the flammability of polymers such as polypropylene. The quantitative data from standardized tests confirm its efficacy in improving fire safety performance. A thorough understanding of its mechanism of action, facilitated by the experimental protocols and visualizations provided in this guide, is crucial for the development of advanced fire-resistant materials.

References

- 1. digital.library.unt.edu [digital.library.unt.edu]

- 2. China Tris(tribromoneopentyl) Phosphate Manufacturers Suppliers Factory - Made in China [rixingxincai.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Basis of Flame Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 8. nbinno.com [nbinno.com]

- 9. Tris(tribromoneopentyl) Phosphate Flame Retardant China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Decomposition Pathway of Tris(tribromoneopentyl)phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA), a prominent brominated organophosphorus flame retardant, is integral to enhancing the fire safety of various polymeric materials. Its efficacy is rooted in a complex thermal decomposition process that curtails combustion in both the gas and condensed phases. This technical guide synthesizes the current understanding of TBNPA's thermal degradation, addressing its dual-phase flame retardant mechanism. In light of the limited publicly available, detailed experimental data on its specific decomposition pathway, this document presents a hypothesized multi-step degradation mechanism based on established principles of organophosphorus and brominated compound chemistry. This guide provides a foundational understanding for researchers and professionals engaged in materials science, toxicology, and drug development, where the thermal behavior of such additives is of significant interest.

Introduction

This compound, also known commercially as FR-370 or TTBNP, is an additive flame retardant valued for its high bromine content (approximately 70%) and the synergistic effects conferred by the presence of phosphorus (around 3%).[1][2][3] It is particularly effective in polymers like polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS).[4][5] The thermal stability and decomposition behavior of TBNPA are critical to its function as a flame retardant. Understanding this pathway is essential for optimizing its performance, predicting the nature of its degradation products, and assessing the environmental and toxicological impact of its use.

Physicochemical Properties of this compound

A summary of the key quantitative data for TBNPA is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₄Br₉O₄P | [2] |

| Molecular Weight | 1018.5 g/mol | [2] |

| Bromine Content | ≥70.0% | [2][3] |

| Phosphorus Content | ≥3.0% | [2][3] |

| Appearance | White to off-white powder | [2][5] |

| Melting Point | ≥178 °C | [2] |

| Onset Decomposition Temp. | Increased in polypropylene matrix | [2] |

Dual-Phase Flame Retardant Mechanism

The flame retardant action of TBNPA is a two-pronged approach, intervening in both the gas and condensed phases of combustion.[1][6]

Gas Phase Inhibition

Upon thermal decomposition, TBNPA releases bromine-containing volatile species. These species, primarily hydrogen bromide (HBr) and bromine radicals (Br•), interfere with the high-energy, flame-propagating radicals (H• and OH•) in the gas phase.[1] This interference converts the highly reactive radicals into less reactive species, thereby quenching the exothermic reactions of combustion.[1]

Condensed Phase Charring

The phosphate (B84403) component of TBNPA is crucial for its activity in the condensed phase.[1] At elevated temperatures, the phosphate ester bonds can break, leading to the formation of phosphorus-containing acids.[1][7] These acids promote the dehydration of the polymer matrix, resulting in the formation of a stable, insulating layer of char.[1][2] This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and reducing the release of flammable volatiles into the gas phase.[1]

Hypothesized Thermal Decomposition Pathway

Step 1: Initial P-O-C Bond Scission The decomposition is likely initiated by the homolytic or heterolytic cleavage of the phosphate ester bonds (P-O-C). This is a common initial degradation step for organophosphorus esters.[8] This scission would result in the formation of a tribromoneopentoxy radical or anion and a corresponding phosphorus-centered radical or cation.

Step 2: Fragmentation of the Tribromoneopentyl Group The tribromoneopentyl intermediate is unstable and likely undergoes further fragmentation. This can occur through several routes, including the elimination of HBr, a common reaction for brominated alkanes, or C-C bond cleavage. The neopentyl structure itself can be prone to rearrangement.

Step 3: Formation of Volatile Brominated Species Subsequent reactions would lead to the formation of smaller, volatile brominated hydrocarbons and bromine radicals (Br•). These are the active species that inhibit combustion in the gas phase.

Step 4: Formation of Phosphorus-Containing Species and Char Precursors The phosphorus-containing fragments will rearrange and react to form various phosphoric and polyphosphoric acids. These acids are non-volatile and act as catalysts for the dehydration of the polymer in the condensed phase, leading to char formation.

Experimental Protocols for Thermal Analysis

While specific experimental protocols for TBNPA are not detailed in the reviewed literature, the following are standard methodologies used for analyzing the thermal decomposition of flame retardants.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and degradation temperatures of the material.

-

Methodology: A small sample of TBNPA (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting data provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material.

-

Methodology: A sample of TBNPA is heated or cooled at a controlled rate in a DSC cell. The difference in heat flow between the sample and a reference is measured. This can identify melting points, glass transitions, and the enthalpy of decomposition reactions (whether they are exothermic or endothermic).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

-

Methodology: A microgram-scale sample of TBNPA is rapidly heated to a specific temperature in a pyrolyzer. The decomposition products are then swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and affinity for the column's stationary phase. The separated components then enter a mass spectrometer (MS), which provides mass spectra that can be used to identify the individual compounds by comparing them to spectral libraries.[9][10]

Conclusion

The thermal decomposition of this compound is a multifaceted process that is central to its efficacy as a flame retardant. While a detailed, quantitative understanding of its specific decomposition pathway remains an area for further research, the established dual-phase mechanism involving gas-phase radical trapping and condensed-phase char formation provides a robust framework for its action. The hypothesized pathway presented in this guide, based on fundamental chemical principles, offers a plausible model for the step-wise degradation of the TBNPA molecule. For researchers and professionals, this guide provides a comprehensive overview of the current knowledge and a structured approach to understanding the thermal behavior of this important flame retardant. Further studies employing techniques such as Py-GC/MS and isotopic labeling would be invaluable in elucidating the precise intermediates and reaction kinetics of TBNPA's thermal decomposition.

References

- 1. Understanding the Flame Retardant Mechanism of Tris(Tribromoneopentyl) Phosphate - Knowledge [rixingxincai.com]

- 2. China Tris(tribromoneopentyl) Phosphate Manufacturers Suppliers Factory - Made in China [rixingxincai.com]

- 3. nbinno.com [nbinno.com]

- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 5. specialchem.com [specialchem.com]

- 6. Why Tris(tribromoneopentyl) Phosphate Is The Trending Alternative To Traditional Flame Retardants - Industry news - News [rixingxincai.com]

- 7. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Tris(tribromoneopentyl)phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(tribromoneopentyl)phosphate (CAS No. 19186-97-1), a significant brominated flame retardant. Understanding the solubility of this compound in various organic solvents is crucial for its application in formulations, synthesis of high molecular weight flame retardants, and for toxicological and environmental studies.

Core Properties of this compound

This compound, also known as FR-370, is a white to off-white crystalline powder.[1][2] It is characterized by a high bromine content of approximately 70% and a phosphorus content of about 3%, which contribute to its effectiveness as a flame retardant.[3][4][5] This compound is noted for its high thermal stability and excellent UV and light stability.[1][3][5] Unlike its reactive counterpart, Tribromoneopentyl alcohol (TBNPA), this compound is an additive flame retardant.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Hexane | 25 | 9.75[2] |

| Methanol | 25 | <0.1[2][3] |

| Methyl ethyl ketone | 25 | 1.5[2][3] |

| Toluene | 25 | 0.7[2][3] |

| Methylene chloride | 25 | 9.75[2][3] |

| Water | 25 | 0.016[2] |

| Water | 20 | <0.02[3] |

| Chloroform | - | Sparingly soluble[6] |

It is important to note that this compound is practically insoluble in water.[7]

Experimental Protocol for Solubility Determination

The determination of solubility is a critical experimental procedure. While specific protocols for this compound are not detailed in the provided search results, a general and widely accepted method, the shake-flask method, is commonly employed for determining the thermodynamic solubility of compounds.[8][9]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Flasks with stoppers (e.g., 100 mL)

-

Thermostatically controlled shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the organic solvent. The excess of the solid is crucial to ensure that a saturated solution is formed and that equilibrium is established with the solid phase.[8]

-

Equilibration: The flask is sealed and placed in a thermostatically controlled shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.2 µm pore size) to remove all undissolved solid particles.[9] The filtration step should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Dilution and Analysis: The clear, saturated filtrate is then appropriately diluted with the same solvent. The concentration of this compound in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9] A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. 2017erp.com [2017erp.com]

- 3. scribd.com [scribd.com]

- 4. China Tris(tribromoneopentyl) Phosphate Manufacturers Suppliers Factory - Made in China [rixingxincai.com]

- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 6. Tris(tribromoneopenthyl)phosphate | 19186-97-1 [chemicalbook.com]

- 7. tri-iso.com [tri-iso.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.isciii.es [scielo.isciii.es]

Spectroscopic and Analytical Profile of Tris(tribromoneopentyl)phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Tris(tribromoneopentyl)phosphate (CAS No. 19186-97-1), a significant brominated flame retardant. Due to the limited availability of public domain experimental spectra, this document combines established physicochemical properties with predicted spectroscopic data based on the compound's structure and analysis of related organophosphate esters. This guide is intended to support research, analytical method development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound is a high molecular weight organobromine compound extensively used as an additive flame retardant, particularly in polymers like polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS).[1] Its chemical structure features a central phosphate (B84403) core bonded to three tribromoneopentyl groups.[2]

| Property | Value | Source(s) |

| CAS Number | 19186-97-1 | [3][4] |

| Molecular Formula | C₁₅H₂₄Br₉O₄P | [2][5] |

| Molecular Weight | 1018.46 g/mol | [3][6] |

| IUPAC Name | tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate | [2] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 178-181 °C | [1][7] |

| Solubility | Insoluble in water; Soluble in some organic solvents. |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the compound's chemical structure and typical values for similar functional groups found in organobromine and organophosphate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule. The methylene (B1212753) protons adjacent to the phosphate ester oxygen and the methylene protons adjacent to the bromine atoms would likely appear as distinct signals.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 4.0 - 4.5 | Doublet (due to P-H coupling) | -CH₂-O-P |

| ~ 3.5 - 3.9 | Singlet | -C(CH₂Br)₃ |

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the different carbon environments in the neopentyl structure.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 70 - 75 | -CH₂-O-P |

| ~ 45 - 50 | Quaternary Carbon: -C (CH₂Br)₃ |

| ~ 30 - 35 | -CH₂Br |

³¹P NMR (Phosphorus NMR): A single peak is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a phosphate ester environment.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ -5 to 5 | (R-O)₃P=O |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the phosphate group and the carbon-bromine bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Medium-Strong | C-H stretching (alkane) |

| 1470 - 1350 | Medium | C-H bending (alkane) |

| 1290 - 1250 | Strong | P=O stretching (phosphate) |

| 1050 - 950 | Strong | P-O-C stretching (phosphate ester) |

| 600 - 500 | Strong | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of nine bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8][9] This will result in a complex cluster of peaks for the molecular ion and any bromine-containing fragments. Electron impact (EI) or chemical ionization (CI) could be used.

| m/z | Assignment | Notes |

| ~1018 | [M]⁺ (Molecular Ion Cluster) | A complex cluster of peaks reflecting the isotopic distribution of nine bromine atoms. The most abundant peak in the cluster will not be the monoisotopic mass. |

| Various | Fragment Ions | Fragmentation would likely involve the loss of bromomethyl groups (-CH₂Br), bromine radicals (Br•), and cleavage of the phosphate ester bonds. |

Experimental Protocols

While specific experimental details for the acquisition of the above data are not publicly available, the following outlines standard methodologies for the spectroscopic analysis of compounds like this compound.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Standard pulse sequences would be used.

-

¹³C NMR: Proton-decoupled pulse sequences (e.g., PENDANT, DEPT) would be employed to distinguish between CH, CH₂, and CH₃ groups.

-

³¹P NMR: Proton-decoupled experiments with a phosphoric acid external standard.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For a large molecule like this, a soft ionization technique might be preferred to preserve the molecular ion.

-

Analysis: High-resolution mass spectrometry would be beneficial for determining the elemental composition of fragment ions.[11]

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the analysis and function of this compound.

Caption: Synthesis of this compound.

Caption: General analytical workflow for characterization.

Caption: Mode of action as a flame retardant.

References

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 2. Tris(tribromoneopentyl) phosphate | C15H24Br9O4P | CID 3015044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19186-97-1 CAS MSDS (Tris(tribromoneopenthyl)phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. TTBP 19186-97-1 this compound FR370 China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. accustandard.com [accustandard.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Characterisation of five technical mixtures of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In Vitro Metabolism of Tris(tribromoneopentyl)phosphate: A Review of Available Data and Methodological Framework

A comprehensive search of scientific literature reveals a significant data gap regarding the in vitro metabolism of Tris(tribromoneopentyl)phosphate (TBNPA) in liver microsomes. To date, no specific studies providing quantitative metabolic data, identifying metabolites, or detailing experimental protocols for TBNPA have been published. Consequently, a detailed technical guide on the in vitro metabolism of TBNPA cannot be constructed at this time.

This document will, therefore, provide a comprehensive overview of the well-established methodologies used for studying the in vitro metabolism of structurally related organophosphate flame retardants in liver microsomes. This framework can serve as a guide for researchers designing future studies on TBNPA. Additionally, we will present data from a closely related analogue, Tris(2,3-dibromopropyl)phosphate (Tris-BP), to illustrate the expected metabolic pathways and the types of data that would be generated from such studies.

Introduction to In Vitro Metabolism Studies

The liver is the primary site of drug and xenobiotic metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, playing a crucial role in Phase I metabolic reactions.[1][2] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used in vitro tool to study the metabolic stability and pathways of chemical compounds.[3][4] These studies are essential in toxicology and drug development to predict a compound's pharmacokinetic profile and potential for bioactivation into reactive metabolites.[2]

Experimental Protocols for In Vitro Microsomal Metabolism Assays

The following sections detail standardized protocols for investigating the in vitro metabolism of a compound, which would be applicable to the study of TBNPA.

Materials and Reagents

-

Test Compound: this compound (TBNPA)

-

Liver Microsomes: Pooled human or rat liver microsomes

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching Solution: Acetonitrile or methanol

-

Analytical Standards: For parent compound and potential metabolites (if available)

-

Control Compounds: Compounds with known metabolic profiles (e.g., testosterone, midazolam)

Incubation Procedure

A typical incubation mixture for a metabolic stability assay includes the test compound, liver microsomes, and an NADPH regenerating system in a phosphate buffer.

-

Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). Liver microsomes are thawed on ice immediately before use.

-

Pre-incubation: The liver microsomes, buffer, and test compound are pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to partition into the microsomal membrane.

-

Initiation: The reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: The reaction in each aliquot is terminated by the addition of a cold quenching solution (e.g., acetonitrile), which precipitates the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

Analytical Methodology

The concentration of the parent compound and the formation of metabolites are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and selectivity for analyzing complex biological matrices.

Data Analysis

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Half-life (t½): The time required for the concentration of the parent compound to decrease by half. It is calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.

-

Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, typically expressed as µL/min/mg of protein.

Analogous Data: In Vitro Metabolism of Tris(2,3-dibromopropyl)phosphate (Tris-BP)

In the absence of data for TBNPA, the metabolism of the structurally similar flame retardant Tris-BP provides valuable insights into the potential metabolic fate of TBNPA. Studies on Tris-BP have demonstrated that it is metabolized by cytochrome P450 enzymes in liver microsomes.[5][6]

Identified Metabolites of Tris-BP

The primary metabolites of Tris-BP identified in in vitro studies with rat liver microsomes include:

-

Bis(2,3-dibromopropyl)phosphate (Bis-BP): Formed through oxidative dealkylation.[5]

-

2-Bromoacrolein: A reactive metabolite formed via oxidation at the terminal carbon of the propyl chain.[5]

-

Bromide ion: Released during the metabolic process.[5]

Quantitative Data for Tris-BP Metabolism

Table 1: Summary of In Vitro Metabolism Data for Tris(2,3-dibromopropyl)phosphate (Tris-BP) in Rat Liver Microsomes

| Parameter | Observation | Reference |

| Metabolites Identified | Bis(2,3-dibromopropyl)phosphate (Bis-BP), 2-Bromoacrolein, Bromide ion | [5] |

| Enzymes Involved | Cytochrome P450 (CYP) | [5][6] |

| Effect of CYP Inducers | Metabolism increased by phenobarbital (B1680315) pre-treatment | [5] |

| Effect of CYP Inhibitors | Metabolism inhibited by SKF 525-A and metyrapone | [5] |

Proposed Metabolic Pathway and Experimental Workflow

Based on the metabolism of related compounds, a putative metabolic pathway for TBNPA can be hypothesized. The experimental workflow for investigating this pathway is also outlined.

Putative Metabolic Pathway of TBNPA

Caption: Putative metabolic pathway of TBNPA.

Experimental Workflow for In Vitro Metabolism Study

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion and Future Directions

While a detailed technical guide on the in vitro metabolism of this compound in liver microsomes is currently not feasible due to the absence of specific research, this document provides a robust framework for conducting such studies. The methodologies outlined, along with insights from the metabolism of the analogous compound Tris(2,3-dibromopropyl)phosphate, offer a clear path forward for researchers. Future studies are critically needed to elucidate the metabolic fate of TBNPA, identify its metabolites, and quantify its metabolic stability. This information is essential for a comprehensive risk assessment of this widely used flame retardant.

References

- 1. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 5. Metabolism in vitro of tris(2,3-dibromopropyl)-phosphate: oxidative debromination and bis(2,3-dibromopropyl)phosphate formation as correlates of mutagenicity and covalent protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Tris(tribromoneopentyl)phosphate and Its Metabolites: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA), a high molecular weight organophosphate flame retardant, is utilized in various consumer and industrial products to meet flammability standards. Its structural design, featuring a central phosphate (B84403) core esterified with three tribromoneopentyl alcohol moieties, imparts significant flame retardancy. However, the toxicological profile of TBNPA and its potential metabolites remains largely uncharacterized, presenting a significant data gap for comprehensive risk assessment. This technical guide synthesizes the available toxicological data for TBNPA, details relevant experimental methodologies, and provides context through the toxicological profiles of related brominated and organophosphate flame retardants. Due to the limited specific data on TBNPA's metabolites, this guide also explores the general metabolic pathways of similar compounds to infer potential biotransformation products and their associated toxicities.

Introduction

This compound (TBNPA), with CAS number 19186-97-1, is a member of the broader class of organophosphate flame retardants (OPFRs).[1] These compounds have seen increased use as replacements for polybrominated diphenyl ethers (PBDEs), which have been phased out due to concerns over their persistence, bioaccumulation, and toxicity.[2] TBNPA's high bromine content and stable neopentyl structure are intended to provide durable flame retardancy in materials like polypropylene.[1] Despite its commercial use, publicly available, in-depth toxicological data on TBNPA is scarce, necessitating a cautious approach to its safety assessment. This guide aims to consolidate the existing knowledge and highlight areas requiring further research.

Physicochemical Properties

Understanding the physicochemical properties of TBNPA is crucial for predicting its environmental fate, bioavailability, and potential for bioaccumulation.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₄Br₉O₄P | [2] |

| Molecular Weight | 1018.47 g/mol | [2] |

| Appearance | White to off-white powder/solid | [3] |

| Water Solubility | Insoluble | [3] |

Toxicological Data

The available toxicological data for TBNPA is limited and primarily derived from screening-level assessments and a single ecotoxicity study.

Acute Toxicity

Genotoxicity and Carcinogenicity

There is a lack of specific studies on the genotoxicity and carcinogenicity of TBNPA. The International Agency for Research on Cancer (IARC) has not classified TBNPA.[3] Given the genotoxic and carcinogenic properties of other organophosphate flame retardants, such as Tris(2,3-dibromopropyl) phosphate, this is a critical data gap.

Developmental and Reproductive Toxicity

No dedicated studies on the developmental and reproductive toxicity of TBNPA in mammals were identified. An ecotoxicity study on amphibians (Lithobates sylvaticus and L. pipiens) found no significant effects on survival, abnormalities, or hatchling size after acute embryonic or tadpole exposures to nominal concentrations up to 245.0 μg/L.[2] A sub-chronic exposure of L. pipiens tadpoles for 30 days also showed no effects on size, developmental stage, liver somatic index, or sex ratio.[2]

Neurotoxicity

Specific neurotoxicity studies on TBNPA are lacking. However, organophosphate flame retardants as a class are known to have neurotoxic potential.[5][6] Some OPFRs have been shown to target different stages of neurodevelopment.[5][6]

Endocrine Disruption

There are concerns that TBNPA has the potential to act as an endocrine disruptor, possibly through the degradation into byproducts with such activity.[3] However, specific in vivo or in vitro studies confirming this for TBNPA are not available.

Metabolism and Metabolites

There is no direct experimental data on the metabolism of TBNPA in any biological system. However, based on the metabolism of other organophosphate esters, it is plausible that TBNPA could undergo hydrolysis to produce dibromoneopentyl phosphate and tribromoneopentyl alcohol. The latter, tribromoneopentyl alcohol (TBNPA-OH), is a known chemical with some available toxicological data.

Predicted Metabolic Pathway

The metabolic fate of TBNPA is currently unknown. A plausible initial step in its biotransformation would be the cleavage of the phosphate ester bonds by esterases, such as cytochrome P450 enzymes, leading to the formation of di- and mono-esters and the release of tribromoneopentyl alcohol.

Caption: Predicted metabolic pathway of TBNPA.

Toxicological Profile of Tribromoneopentyl Alcohol (TBNPA-OH)

Tribromoneopentyl alcohol (CAS No. 36483-57-5) is a reactive flame retardant itself and a potential metabolite of TBNPA.[6] It is considered to have low toxicity and is not classified as a carcinogen or mutagen under most regulatory frameworks.[6] However, it may cause mild skin or eye irritation upon direct contact.[6]

Experimental Protocols

Detailed experimental protocols for TBNPA are scarce. The following summarizes the methodology from the key ecotoxicity study.

Ecotoxicity Assessment in Amphibians

-

Test Organisms: Wood frog (Lithobates sylvaticus) and Northern leopard frog (Lithobates pipiens) embryos and tadpoles.[2]

-

Exposure:

-

Endpoints Measured:

-

Bioconcentration: Bioconcentration factors (BCFs) were calculated for tadpoles.[2]

Caption: Experimental workflow for amphibian ecotoxicity study.

Discussion and Future Directions

The current body of evidence is insufficient to conduct a thorough human health risk assessment for this compound. While an initial ecotoxicity study in amphibians did not show significant adverse effects at the tested concentrations, the lack of mammalian toxicity data, particularly concerning chronic exposure, carcinogenicity, and developmental neurotoxicity, is a major concern.[2]

The potential for TBNPA to metabolize into tribromoneopentyl alcohol and other phosphate-containing compounds highlights the need to understand the complete metabolic fate of the parent compound and the toxicity of its metabolites.

Future research should prioritize:

-

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of TBNPA in mammalian models.

-

In vitro and in vivo metabolism studies: To identify the major metabolites of TBNPA.

-

Toxicological testing of metabolites: To assess the toxicity of identified biotransformation products.

-

Chronic toxicity and carcinogenicity studies: To evaluate the long-term health effects of TBNPA exposure.

-

Developmental and reproductive toxicity studies: To assess the potential for adverse effects on sensitive life stages.

-

Neurotoxicity studies: To investigate the potential for TBNPA to impact the developing and mature nervous system.

Conclusion

References

- 1. pure.au.dk [pure.au.dk]

- 2. academic.oup.com [academic.oup.com]

- 3. Page loading... [wap.guidechem.com]

- 4. hbm4eu.eu [hbm4eu.eu]

- 5. Brominated and organophosphate flame retardants target different neurodevelopmental stages, characterized with embryonic neural stem cells and neuronotypic PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brominated and Organophosphate Flame Retardants Target Different Neurodevelopmental Stages, Characterized with Embryonic Neural Stem Cells and Neuronotypic PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Flame Retardant Effects of Bromine and Phosphorus in Tris(tribromoneopentyl)phosphate: A Technical Guide

For Researchers, Scientists, and Product Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA) is a highly effective brominated flame retardant that exhibits a significant synergistic effect between its bromine and phosphorus components. This technical guide provides an in-depth analysis of the dual-mode flame retardant mechanism of TBNPA, detailing its action in both the gas and condensed phases. The guide summarizes key quantitative data from various flammability tests, outlines the experimental protocols for these assessments, and provides visual representations of the synergistic mechanism and experimental workflows to offer a comprehensive resource for researchers and professionals in the field of flame retardant materials.

Introduction

The inherent flammability of polymeric materials such as polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS) necessitates the incorporation of flame retardants to meet stringent fire safety standards in various applications, including electronics, construction, and automotive interiors.[1] this compound (TBNPA) has emerged as a highly efficient additive flame retardant, primarily due to the synergistic action of its constituent bromine and phosphorus elements.[2] Chemically, TBNPA is a brominated organophosphorus compound with a high bromine content of approximately 70% and a phosphorus content of around 3%.[1][2] This unique composition allows for a dual-pronged flame retardant mechanism, acting simultaneously in the gas phase to quench the flame and in the condensed phase to form a protective char layer.[2] This guide will explore this synergistic mechanism in detail, supported by available quantitative data and experimental methodologies.

Synergistic Flame Retardant Mechanism

The enhanced flame retardant efficacy of TBNPA is attributed to the complementary actions of its bromine and phosphorus components during the combustion process.

Gas-Phase Action: Radical Scavenging by Bromine

During combustion, the high temperatures cause the TBNPA molecule to decompose, releasing bromine radicals (Br•) and hydrogen bromide (HBr) into the gas phase. These species are highly effective at interrupting the chain reactions of combustion. They scavenge the highly reactive and flame-propagating hydrogen (H•) and hydroxyl (OH•) radicals, replacing them with less reactive bromine radicals. This "radical trap" mechanism effectively quenches the flame and reduces the rate of combustion.[2]

Condensed-Phase Action: Char Formation Promoted by Phosphorus

Simultaneously, in the solid (condensed) phase of the burning polymer, the phosphorus component of TBNPA plays a crucial role. Upon thermal decomposition, phosphorus-containing compounds are formed, which act as catalysts for the dehydration and cross-linking of the polymer chains.[3] This process promotes the formation of a stable, insulating char layer on the surface of the material.[4] This char layer serves as a physical barrier that limits the evolution of flammable volatile gases, restricts the flow of heat to the underlying polymer, and impedes the access of oxygen to the fuel source, thereby suppressing combustion.[4][5]

The Synergistic Interaction

The synergy between bromine and phosphorus arises from their combined and coordinated action. While bromine is highly effective in the gas phase, phosphorus enhances the overall flame retardancy by creating a protective barrier in the condensed phase. This dual action is more effective than either component acting alone, leading to a significant improvement in the fire safety of the polymer.[1][2]

Caption: General experimental workflow for evaluating TBNPA.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the material.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure: A small sample (typically 5-10 mg) is placed in a sample pan and heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the amount of residual char at high temperatures.

[6]#### 4.3. UL-94 Vertical Burning Test

-

Objective: To assess the self-extinguishing properties of a plastic material.

-

Apparatus: UL-94 test chamber with a specified burner.

-

Procedure: A rectangular test specimen is held vertically and a flame is applied to the bottom edge for 10 seconds and then removed. The time it takes for the flame to extinguish is recorded. The flame is then reapplied for another 10 seconds and the after-flame and after-glow times are recorded. The behavior of any dripping particles (igniting a cotton ball placed below) is also noted. Materials are classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the highest rating.

[4]#### 4.4. Limiting Oxygen Index (LOI)

-

Objective: To determine the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.

-

Apparatus: LOI instrument.

-

Procedure: A small, vertically oriented specimen is ignited at the top. The oxygen concentration in the surrounding atmosphere is then gradually reduced until the flame self-extinguishes. The LOI value is the oxygen concentration at which the material just supports combustion. A higher LOI value indicates better flame retardancy.

[4]#### 4.5. Cone Calorimetry

-

Objective: To measure the heat release rate and other combustion parameters of a material under controlled fire-like conditions.

-

Apparatus: Cone calorimeter.

-

Procedure: A horizontally oriented square specimen is exposed to a constant external heat flux from a conical heater. Upon ignition, various parameters are measured, including the time to ignition, heat release rate (HRR), total heat released (THR), smoke production rate (SPR), and mass loss rate. This test provides comprehensive data on the fire behavior of the material.

This compound is a highly effective flame retardant that leverages the synergistic interaction between bromine and phosphorus to impart excellent fire resistance to polymers. Its dual-mode mechanism, involving gas-phase radical scavenging by bromine and condensed-phase char promotion by phosphorus, provides a robust defense against combustion. While more publicly available quantitative data would be beneficial for direct comparison, the existing information clearly indicates that TBNPA significantly improves the flame retardant properties of materials like polypropylene, as evidenced by improvements in UL-94 ratings and LOI values. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of TBNPA-based flame retardant systems. This comprehensive understanding of TBNPA's mechanism and performance is crucial for the development of safer and more reliable polymeric materials.

References

- 1. Tris(tribromoneopentyl) Phosphate: Solving PP Flame Retardant Pain Points, Easy To Process And No Blooming - Industry news - News [rixingxincai.com]

- 2. Whatâs Different About PP Materials With Tris(tribromoneopentyl) Phosphate? - Company news - News [rixingxincai.com]